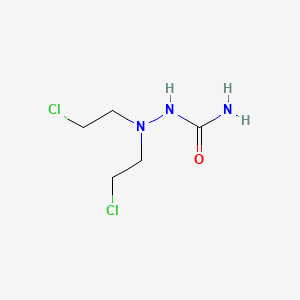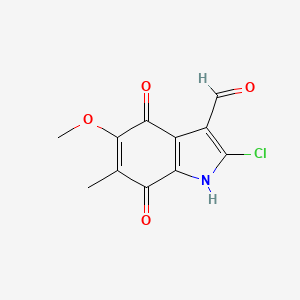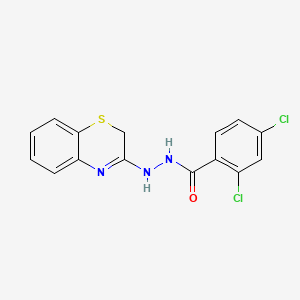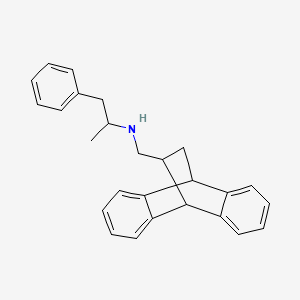
3-Pentanol, 1-(nitrosopentylamino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pentanol, 1-(nitrosopentylamino)- is an organic compound that belongs to the class of alcohols It is characterized by the presence of a hydroxyl group (-OH) attached to a pentane chain, with a nitrosopentylamino group attached to the first carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pentanol, 1-(nitrosopentylamino)- can be achieved through several methods. One common approach involves the reaction of 3-pentanol with nitrosopentylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of 3-Pentanol, 1-(nitrosopentylamino)- may involve large-scale chemical reactors and continuous flow processes. The raw materials are fed into the reactor, where they undergo the necessary chemical reactions. The product is then purified through distillation or other separation techniques to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Pentanol, 1-(nitrosopentylamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
3-Pentanol, 1-(nitrosopentylamino)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of 3-Pentanol, 1-(nitrosopentylamino)- involves its interaction with specific molecular targets and pathways. The nitroso group can participate in redox reactions, influencing cellular processes. The hydroxyl group may also play a role in hydrogen bonding and other interactions with biomolecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Pentanol: A simple alcohol with a hydroxyl group attached to the third carbon of a pentane chain.
1-Pentanol: An alcohol with a hydroxyl group attached to the first carbon of a pentane chain.
2-Pentanol: An alcohol with a hydroxyl group attached to the second carbon of a pentane chain.
Uniqueness
3-Pentanol, 1-(nitrosopentylamino)- is unique due to the presence of both a hydroxyl group and a nitrosopentylamino group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
79448-13-8 |
|---|---|
Molekularformel |
C10H22N2O2 |
Molekulargewicht |
202.29 g/mol |
IUPAC-Name |
N-(3-hydroxypentyl)-N-pentylnitrous amide |
InChI |
InChI=1S/C10H22N2O2/c1-3-5-6-8-12(11-14)9-7-10(13)4-2/h10,13H,3-9H2,1-2H3 |
InChI-Schlüssel |
MKNMAWQKZHNZKL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCN(CCC(CC)O)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-(Aminomethyl)-2,5-dimethyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14444032.png)





![3-[2-(3-Formyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14444080.png)
![N-{4-[3-(Piperidin-1-yl)-3-sulfanylideneprop-1-en-1-yl]phenyl}acetamide](/img/structure/B14444089.png)
![3-{4-[4-(4-Oxo-3-propyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)but-2-en-1-ylidene]quinolin-1(4H)-yl}propane-1-sulfonic acid](/img/structure/B14444095.png)

